molecular formula C20H22Cl2N4O B11674989 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11674989
M. Wt: 405.3 g/mol
InChI Key: JIPOOCXSRHNLKA-QRVIBDJDSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a hydrazide group, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine.

    Hydrazide Formation: The next step involves the reaction of the piperazine derivative with acetic hydrazide to form the intermediate acetohydrazide.

    Condensation Reaction: The final step is the condensation of the acetohydrazide with 3-chlorobenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the hydrazide group.

    Reduction: Reduction reactions can occur at the chlorinated phenyl groups or the hydrazide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or hydrazide group.

    Reduction: Reduced derivatives of the chlorinated phenyl groups or hydrazide group.

    Substitution: Substituted derivatives at the chlorinated phenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring and hydrazide group may play key roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Levocetirizine: The active enantiomer of cetirizine.

    Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13-

InChI Key

JIPOOCXSRHNLKA-QRVIBDJDSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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